Reactivity Differentiation: Oxazole-4-carbaldehyde vs. 2- and 5-Substituted Oxazole Analogs via Fukui Function Analysis
Quantum chemical calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels establish a quantifiable reactivity hierarchy among regioisomeric oxazole substitution patterns. The study predicts that the reactivity of electron-rich oxazoles follows the sequence: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles, based on Fukui function (fk⁻) values and local reactivity descriptors for electrophilic attack at the pyridine-type nitrogen atom [1]. This places oxazole-4-carbaldehyde as the least electrophilically reactive among the three possible regioisomeric aldehyde substitution positions on the parent oxazole ring.
| Evidence Dimension | Predicted reactivity toward electrophilic attack (based on Fukui function fk⁻ values) |
|---|---|
| Target Compound Data | Lowest relative reactivity among regioisomers |
| Comparator Or Baseline | 2-substituted oxazoles (highest reactivity); 5-substituted oxazoles (intermediate reactivity) |
| Quantified Difference | Reactivity sequence: 2-substituted > 5-substituted > 4-substituted |
| Conditions | B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory; gas phase calculations |
Why This Matters
The reduced electrophilic reactivity at the 4-position translates to greater stability under certain reaction conditions and enables selective functionalization strategies that would be incompatible with more reactive 2- or 5-substituted oxazole isomers.
- [1] Hosseinzadeh, B., Eskandari, K., Zarandi, M., & Asli, M. D. (2016). Quantum chemical studies on the reactivity of oxazole derivatives. Russian Journal of Physical Chemistry A, 90(11), 2194-2200. View Source
